Sorafenib is a multi-targeted kinase inhibitor primarily used in the treatment of renal and hepatic carcinomas. Its efficacy in combating cancer has led to its evaluation in breast cancer therapies, often in combination with other agents. The metabolism of sorafenib by cytochrome P450 (CYP) 3A4 results in several metabolites, one of which is N'-desmethylsorafenib. This metabolite has garnered attention due to its potential anti-tumor properties and lower likelihood of causing pharmacokinetic drug interactions1.
N'-desmethylsorafenib has been shown to exhibit anti-proliferative actions in human breast cancer cells. It impairs ATP formation, indicating its cytotoxic effects on cancer cells. Additionally, it has been observed to modulate the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This modulation leads to changes in the expression of proteins such as cyclin D1 and myeloid cell leukemia sequence-1, which are involved in regulating cell viability. Interestingly, when used in combination with doxorubicin, N'-desmethylsorafenib enhances the reduction of ATP production, suggesting a potential for combination therapy in breast cancer treatment1.
In the context of breast cancer, N'-desmethylsorafenib has been evaluated for its anti-tumor actions. Studies have demonstrated that this metabolite, along with sorafenib and other metabolites, decreases ATP formation in various breast cancer cell lines, indicating a potential role in inhibiting cancer cell growth. The combination of N'-desmethylsorafenib with chemotherapeutic agents like doxorubicin has shown to have a greater effect on ATP depletion, which may translate to improved therapeutic outcomes1.
While not directly related to N'-desmethylsorafenib, sorafenib itself has been found to induce pyroptosis in macrophages, which is a form of programmed cell death. This action triggers a natural killer (NK) cell-mediated cytotoxic response against hepatocellular carcinoma (HCC). Sorafenib's ability to downregulate major histocompatibility complex class I expression on tumor cells and its immunomodulatory effects involving macrophage pyroptosis suggest that it could be a promising partner for immunotherapy combinations in the treatment of HCC. These findings open up the possibility of exploring similar immunomodulatory effects for N'-desmethylsorafenib and its potential applications in cancer immunotherapy2.
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.:
CAS No.: